molecular formula C25H21N5 B2762235 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890625-32-8

2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2762235
CAS No.: 890625-32-8
M. Wt: 391.478
InChI Key: WTVSVLXEBSRQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The final step involves the attachment of the N-(pyridin-3-ylmethyl)amine group, which can be done through nucleophilic substitution reactions using pyridine derivatives and appropriate amine sources under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities, particularly in cancer treatment.

Uniqueness

2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable candidate for further development in medicinal chemistry.

Biological Activity

2-Methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H18N4\text{C}_{21}\text{H}_{18}\text{N}_{4}

This structure features a pyrazolo[1,5-a]pyrimidine core, which is significant for its pharmacological properties.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer activity. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells.

Key Findings:

  • Inhibition of Cell Growth: The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis and the activation of caspase pathways. For instance, treated MCF-7 samples showed increased levels of caspase 9 compared to controls .

Enzyme Inhibition

The compound also exhibits inhibitory activity against various enzymes critical in cancer progression and other diseases.

Key Enzyme Targets:

  • BRAF(V600E): A mutation commonly associated with melanoma; compounds similar to this one have shown good inhibitory activity against this target.
  • EGFR and Aurora-A Kinase: These are vital for cell proliferation and survival; inhibition can lead to reduced tumor growth .

Case Studies

  • Study on MDA-MB-231 Cells: A study highlighted that pyrazole derivatives containing halogen substituents exhibited higher cytotoxicity in MDA-MB-231 cells when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment efficacy .
  • Antitumor Activity Evaluation: In vitro studies have confirmed that pyrazolo[1,5-a]pyrimidines can effectively inhibit telomerase activity and induce apoptosis in cancer cell lines .

Tables of Biological Activity

Activity Type Target IC50 (μM) Reference
Anticancer (MCF-7)Growth Inhibition0.87 - 12.91
Anticancer (MDA-MB-231)Growth Inhibition1.75 - 9.46
Enzyme InhibitionBRAF(V600E)Not specified
Enzyme InhibitionEGFRNot specified

Properties

IUPAC Name

2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5/c1-18-24(21-12-6-3-7-13-21)25-28-22(20-10-4-2-5-11-20)15-23(30(25)29-18)27-17-19-9-8-14-26-16-19/h2-16,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVSVLXEBSRQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.